1-Methyl-1H-indazole-7-carbonitrile

Vue d'ensemble

Description

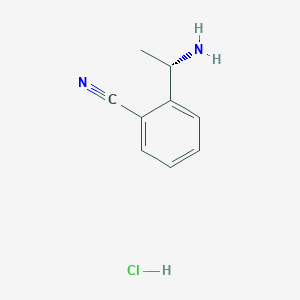

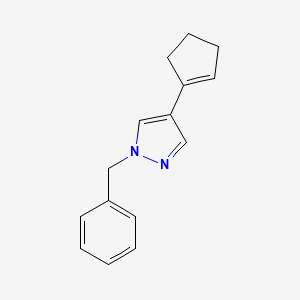

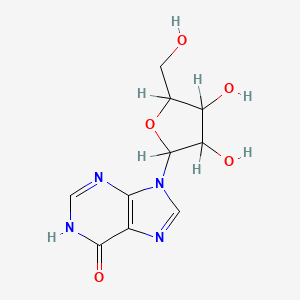

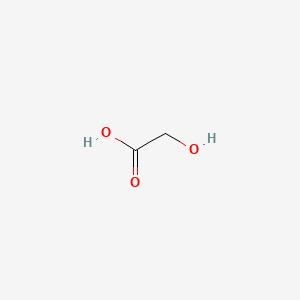

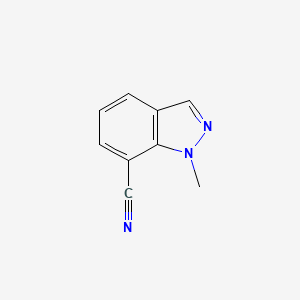

“1-Methyl-1H-indazole-7-carbonitrile” is a chemical compound with the molecular formula C9H7N3 . It is a derivative of indazole, a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of indazole derivatives, including “this compound”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic system with a pyrazole ring fused to a benzene ring . The compound has a molecular weight of 157.17 Da .

Chemical Reactions Analysis

Indazole derivatives, including “this compound”, have been synthesized through various chemical reactions. These include Cu (OAc) 2 -catalyzed reactions to form N–N bonds, reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Applications De Recherche Scientifique

Chemistry and Biological Activities

1-Methyl-1H-indazole-7-carbonitrile is part of the indazole derivatives, a group of nitrogen-containing heterocyclic compounds. These compounds, including this compound, have been widely studied for their diverse biological activities, offering potential as therapeutic agents. Research has shown that indazole derivatives possess promising anticancer and anti-inflammatory properties. They also show potential in treating disorders involving protein kinases and neurodegeneration, demonstrating their significant pharmacological importance. This makes them a foundational structure for a broad array of compounds with potential therapeutic value (Denya, Malan, & Joubert, 2018).

Development of Anti-tumor Agents

Indazole derivatives, including those similar to this compound, have been highlighted as promising anti-tumor agents. They belong to a class of heterocyclic compounds with varied biological activities, such as antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic effects. Specifically, their anti-tumor potential has been the focus of recent research advances, with structural modifications on active indazole derivatives being beneficial for obtaining more potent anti-cancer leads or clinical drugs (Wan, He, Li, & Tang, 2019).

Chemical Synthesis and Applications

The synthesis of indazole derivatives, including the specific type represented by this compound, has been a subject of interest due to their applicability in medicinal chemistry. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as favorable tools for constructing functionalized indazole derivatives. These methods provide improved tolerance in medicinal applications, functional flexibility, and structural complexity, indicating the significance of these compounds in the development of new chemical entities and pharmaceuticals (Shiri, Roosta, Dehaen, & Amani, 2022).

Environmental Applications

Beyond their pharmacological importance, indazole derivatives, by extension, could have applications in environmental science, particularly in the adsorption of pollutants. Though not directly linked to this compound, research on similar heterocyclic compounds demonstrates their potential in adsorbing organic chemicals, indicating the broader applicability of these compounds in environmental remediation and pollution control. The mechanisms of adsorption involving hydrophobic interactions, pi-pi bonds, electrostatic interactions, and hydrogen bonds, underscore the versatility of indazole derivatives in addressing environmental challenges (Pan & Xing, 2008).

Safety and Hazards

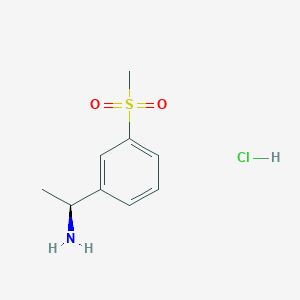

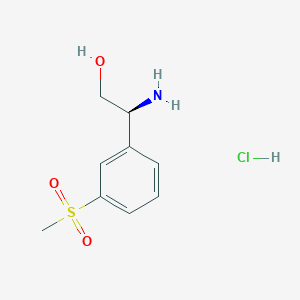

The safety data sheet for a similar compound, “1-Methyl-1H-indazole-4-carboxaldehyde”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Indazole-containing derivatives, including “1-Methyl-1H-indazole-7-carbonitrile”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications .

Mécanisme D'action

Target of Action

Indazole derivatives, which include 1-methyl-1h-indazole-7-carbonitrile, are known to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, making indazole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indazole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indazole derivatives have been reported to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability, which in turn affects its therapeutic efficacy .

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines , suggesting that this compound may have similar effects.

Analyse Biochimique

Biochemical Properties

1-Methyl-1H-indazole-7-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to alterations in cellular functions. For instance, the inhibition of PI3K by this compound can result in the modulation of cell growth and survival pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the PI3K/Akt signaling pathway, which is vital for cell proliferation and survival . Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the binding of this compound to PI3K results in the inhibition of its kinase activity, thereby affecting downstream signaling pathways . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, which can affect its efficacy and potency. In vitro and in vivo studies have shown that the long-term effects of this compound on cellular function can vary depending on its stability and the conditions of the experimental setup . It is crucial to monitor these temporal effects to ensure accurate and reliable results in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including cellular toxicity and organ damage . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels can provide insights into the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within the cell . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

1-methylindazole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJKKKFBZZALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2C#N)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294987 | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256228-68-9 | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256228-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.